molecular formula C10H15NaO4S B146221 Sodium camphorsulfonate CAS No. 34850-66-3

Sodium camphorsulfonate

Cat. No. B146221
CAS RN: 34850-66-3
M. Wt: 254.28 g/mol
InChI Key: AWMAOFAHBPCBHJ-UHFFFAOYSA-M
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Description

Enantioselective Synthesis Analysis

The synthesis of camphor-derived sulfur ylides has been explored for the enantioselective creation of vinylcyclopropanes and vinylepoxides. These ylides, when reacted with various substrates, yield products with high diastereoselectivities and enantioselectivities. The role of the hydroxyl group in controlling these selectivities has been emphasized, and the underlying mechanisms have been studied using density functional theory calculations .

Molecular Structure Analysis

The binding of sodium to bis-camphorsulfonyl urea, a hydrogen bonding catalyst, has been shown to enhance the selectivity of enantioselective Friedel–Crafts reactions. Spectroscopic studies, supported by Density Functional Theory calculations, have revealed that sodium cation binds through the oxygen atoms of carbonyl and sulfonyl groups, altering the conformation of the sulfonyl urea and bringing the chiral camphor groups closer to the incipient chiral center .

Chemical Reactions Analysis

Camphor-derived chiral sulfones have been synthesized, and their reactions with various reagents have been studied. These reactions include Wagner–Meerwein rearrangements, cyclizations with complete stereoselectivity, and retro-aldol reactions. The synthesis of tricyclic β-hydroxy sulfones and their subsequent reactions have been characterized, with the relative configurations determined by X-ray crystallography .

Physical and Chemical Properties Analysis

The synthesis of camphor sulfonic acid and its enantiomers has been achieved through the reaction of camphor with sulfuric acid. The optimal conditions for this synthesis have been determined, and the characteristics of the compounds have been identified using melting point, optical rotation, and Fourier Transform Infrared (FT-IR) spectroscopy .

Case Studies

In one case study, camphor-derived sulfonium salts were used in an asymmetric formal [4+1] cycloaddition with aldimines to synthesize trans-2,3-disubstituted-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity . Another case involved the resolution of sibutramine using D-camphor-10-sulfonic acid, leading to the formation of diastereomer salts and the successful isolation of the product .

Additional Insights

Chiral lanthanide(III) complexes have been synthesized using sodium D-camphor-β-sulfonate, indicating the formation of SNO tridentate ligands and proposing a nine-coordinated model for these complexes . The use of camphorsulfonate as an anion in an ionic liquid has been shown to increase the number of free imidazolium cations, influencing the stereoselectivity of Diels-Alder reactions . Furthermore, the asymmetric oxidation of sulfides to sulfoxides using a chiral N-sulfonyloxaziridine derived from camphor has been reported, with high enantioselectivity . Lastly, stable arenediazonium camphorsulfonate salts have been synthesized and applied in halogenation reactions and DNA cleavage studies .

Scientific Research Applications

1. Chemical Synthesis and Ligand Design

Sodium camphorsulfonate and its derivatives are used in the design and synthesis of novel chiral ligands. These substances have practical significance in various industries including medicine and chemical industries. For instance, Luo Yi-ming (2013) synthesized novel chiral camphorsulfonamide ligands using D-camphorsulfonic acid, demonstrating its utility in organic chemical intermediates (Luo Yi-ming, 2013).

2. Spectroscopic and Reactive Charge Transfer Studies

Sodium camphorsulfonate has been studied for its structural, spectral, and reactive properties using techniques like FT-IR and FT-Raman spectroscopy. A study by P. Sangeetha et al. (2020) explored these characteristics, providing insights into the compound's applications in the medical field (P. Sangeetha et al., 2020).

3. Role in Genotoxic Impurity Control

In the pharmaceutical industry, sodium camphorsulfonate derivatives are involved in the control of potential genotoxic impurities (PGIs) in the manufacturing of active pharmaceutical ingredients (APIs). A 2022 study by K. Lee, Wokchul Yoo, and J. Jeong developed analytical methods to quantify these impurities, emphasizing the role of sodium camphorsulfonate in ensuring drug safety (K. Lee, Wokchul Yoo, J. Jeong, 2022).

4. Halogenation and DNA Cleavage

Sodium camphorsulfonate salts have been used in the synthesis of stable arenediazonium camphorsulfonate salts, which exhibit efficient DNA cleaving properties. This was demonstrated in a study by V. Vajpayee et al. (2013), indicating the potential application in biochemical research (V. Vajpayee et al., 2013).

5. Ionic Liquids and Stereoselectivity

In 2005, K. Nobuoka et al. explored the use of camphorsulfonate in ionic liquids, finding that it increases the number of free imidazolium cations, thereby enhancing endo/exo stereoselective reactions. This highlights its role in stereoselectivity in chemical reactions (K. Nobuoka et al., 2005).

6. Sodium Binding and Catalyst Enhancement

Studies on sodium binding to urea catalysts have shown that sodium camphorsulfonate can enhance the selectivity of chemical reactions. P. P. Kundu et al. (2015) discovered that sodium binding changes the conformation of sulfonyl urea, improving reaction selectivity (P. P. Kundu et al., 2015).

7. Nanomaterial Synthesis

Safety And Hazards

Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMAOFAHBPCBHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885600
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Sodium camphorsulfonate

CAS RN

34850-66-3
Record name Sodium camphorsulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034850663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium (±)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
A Kassim, MZA Rahman, Z Zainal, AH Abdullah… - Malaysian Journal of …, 2001 - ukm.my
… and temperature on the conductivity, texture and morphology of Sodium camphorsulfonate-doped polypyrrole, PPy(CS). … Thin films of Sodium camphorsulfonate-dopped polypyrrole, …
Number of citations: 1 www.ukm.my
N Whitaker, J Xiong, SE Pace, V Kumar… - Journal of …, 2017 - Elsevier
… We also included formulation F6 (base buffer + 75mM sodium camphorsulfonate, 50 mM … salts (sodium camphorsulfonate) on storage stability of mAb C. Sodium camphorsulfonate was …
Number of citations: 62 www.sciencedirect.com
G D'ANTEO - Archivio di Farmacologia Sperimentale e Scienze …, 1952 - europepmc.org
[Comparative research on sodium camphorsulfonate and strontium camphorsulfonate. II. Effect on isolated toad heart]. - … [Comparative research on sodium camphorsulfonate and …
Number of citations: 2 europepmc.org
G D'ANTEO - Archivio di farmacologia sperimentale e …, 1952 - pubmed.ncbi.nlm.nih.gov
[Comparative research on sodium camphorsulfonate and strontium camphorsulfonate. I. Delayed minimal doses] [Comparative research on sodium camphorsulfonate and strontium …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
G D'ANTEO - Archivio di Farmacologia Sperimentale e Scienze …, 1952 - europepmc.org
… [Comparative research on sodium camphorsulfonate and strontium camphorsulfonate. III. Effect on the posterior blood vessels of frogs and toads under conditions of the Läwen-Trendelenburg …
Number of citations: 2 europepmc.org
KL Marsi, H Tuinstra - The Journal of Organic Chemistry, 1975 - ACS Publications
With the optically active phosphonium salts (1) avail-able, we wished to verify earlier conclusions6, 6 that hydroxide cleavage of 1 occurs with complete retention of configu-ration at …
Number of citations: 20 pubs.acs.org
BJ Dear, JJ Hung, TM Truskett, KP Johnston - Pharmaceutical research, 2017 - Springer
… Sodium camphorsulfonate was purchased from TCI America, Portland, OR. Trehalose dihydrate was obtained from Ferro Pfanstiehl Laboratories Inc., Waukegan, IL. …
Number of citations: 56 link.springer.com
K Schneiders, A Bösmann, PS Schulz… - Advanced Synthesis …, 2009 - Wiley Online Library
… Moreover, a chiral poisoning of the catalyst surface has been excluded by experiments with sodium camphorsulfonate as potential chiral poisoning agent and acetophenone as …
Number of citations: 25 onlinelibrary.wiley.com
AG Giumanini, A Drusiani, L Plessi - The Journal of Organic …, 1975 - ACS Publications
Resolution was accomplished by treatment of the race-mic bromide salt (9) 7 with silver (-f)-lO-camphorsulfonate and recrystallization of the diastereomeric salts utilizing a triangular …
Number of citations: 4 pubs.acs.org
YY Rawjee, G Vigh - Analytical Chemistry, 1994 - ACS Publications
… This amount of sodium was then added to the background electrolyte by dispensing the required volume of a sodium camphorsulfonate stock solution. (Camphorsulfonate was …
Number of citations: 206 pubs.acs.org

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